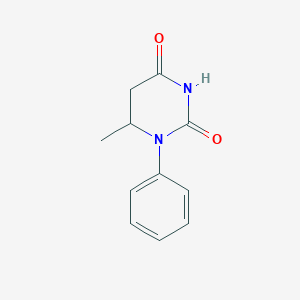![molecular formula C10H20ClN3 B12348375 [(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine CAS No. 1855941-16-0](/img/structure/B12348375.png)
[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an isopropyl group at position 1 and a propylamine group at position 5 of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine typically involves the cyclocondensation of appropriate hydrazines with carbonyl compounds. One common method includes the reaction of isopropyl hydrazine with a suitable aldehyde or ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of ethanol as a solvent and a cooling step to control the reaction temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkylated pyrazole derivatives.
Scientific Research Applications
[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of [(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-3-methyl-1H-pyrazol-5-amine
- 1-Ethyl-5-methyl-1H-pyrazol-3-amine
- N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
Uniqueness
[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both an isopropyl group and a propylamine group on the pyrazole ring enhances its potential for diverse chemical transformations and biological activities .
Properties
CAS No. |
1855941-16-0 |
|---|---|
Molecular Formula |
C10H20ClN3 |
Molecular Weight |
217.74 g/mol |
IUPAC Name |
N-[(2-propan-2-ylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-4-6-11-8-10-5-7-12-13(10)9(2)3;/h5,7,9,11H,4,6,8H2,1-3H3;1H |
InChI Key |
RJYDYYXQNOSTQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=NN1C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


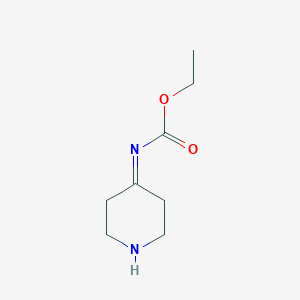

![2,3-Dihydro-5,6,9,10-tetrahydroxy-benzo[j]fluoranthene-1,4-dione](/img/structure/B12348306.png)
amine](/img/structure/B12348307.png)
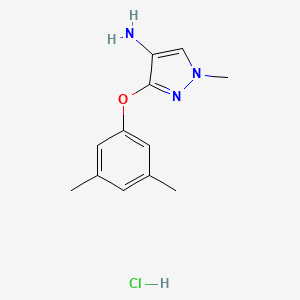
![8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane](/img/structure/B12348321.png)
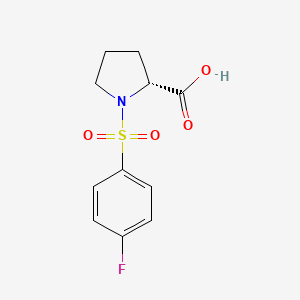
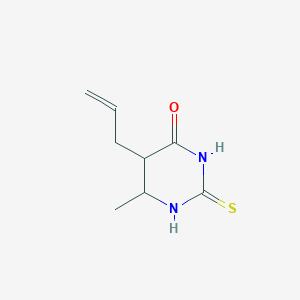
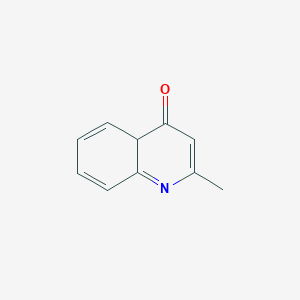
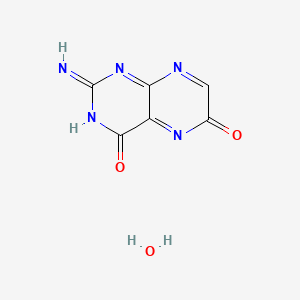
![(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12348361.png)
![Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12348369.png)
